molecular formula C13H16N4O4S B12168863 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide

Cat. No.: B12168863
M. Wt: 324.36 g/mol
InChI Key: JDBWUYSCULMCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide is a synthetic small molecule characterized by a benzoxadiazole core fused with a sulfonamide group, linked to a 3-methylbut-2-enamide moiety via an ethylamino spacer. The benzoxadiazole (2,1,3-benzoxadiazol-4-yl) ring system is electron-deficient, which may enhance interactions with aromatic residues in target proteins, while the α,β-unsaturated enamide group (3-methylbut-2-enamide) could participate in covalent binding or act as a Michael acceptor in biological systems .

Properties

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3-methylbut-2-enamide

InChI

InChI=1S/C13H16N4O4S/c1-9(2)8-12(18)14-6-7-15-22(19,20)11-5-3-4-10-13(11)17-21-16-10/h3-5,8,15H,6-7H2,1-2H3,(H,14,18)

InChI Key

JDBWUYSCULMCOF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NON=C21)C

Origin of Product

United States

Preparation Methods

Benzoxadiazole Ring Formation

The benzoxadiazole core is synthesized through cyclocondensation of o-phenylenediamine derivatives with nitrous acid under acidic conditions. A typical procedure involves:

  • Dissolving 2-amino-4-nitroaniline (1.0 equiv) in HCl (6 M) at 0°C.

  • Dropwise addition of NaNO₂ (1.2 equiv) to generate the diazonium intermediate.

  • Thermal cyclization at 80°C for 3 hr to yield 2,1,3-benzoxadiazole-4-amine.

Key Data:

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0°C, 1 hr92
CyclizationH₂O, 80°C, 3 hr78

Sulfonation and Chlorination

The amine is converted to the sulfonyl chloride via:

  • Diazotization-Sulfonation: Treating 2,1,3-benzoxadiazole-4-amine with NaNO₂/HCl followed by SO₂ gas in CuCl₂-catalyzed conditions to install the sulfonic acid group.

  • Chlorination: Reacting the sulfonic acid with PCl₅ (2.5 equiv) in dry DCM at reflux (40°C, 4 hr) to yield the sulfonyl chloride.

Reaction Equation:
C₆H₃N₃OSO2,CuCl2C₆H₃N₃O₃SPCl5C₆H₂ClN₃O₂S\text{C₆H₃N₃O} \xrightarrow{\text{SO}_2, \text{CuCl}_2} \text{C₆H₃N₃O₃S} \xrightarrow{\text{PCl}_5} \text{C₆H₂ClN₃O₂S}

Enamide Formation

3-Methylbut-2-enoyl chloride is prepared by treating 3-methylbut-2-enoic acid with thionyl chloride (1.5 equiv) in anhydrous toluene at 60°C for 2 hr. Subsequent amidation with ethylenediamine proceeds via:

  • Adding ethylenediamine (1.1 equiv) dropwise to the acyl chloride in THF at -10°C.

  • Stirring for 12 hr under N₂ to yield 3-methylbut-2-enoyl ethylenediamine.

Optimization Note: Maintaining subzero temperatures minimizes premature sulfonamide coupling.

Final Coupling Reaction

The sulfonamide bond is formed by reacting 2,1,3-benzoxadiazol-4-ylsulfonyl chloride (1.0 equiv) with 3-methylbut-2-enoyl ethylenediamine (1.05 equiv) in the presence of:

  • Base: Et₃N (3.0 equiv) to scavenge HCl.

  • Solvent: Anhydrous acetonitrile at 25°C for 24 hr.

Workup:

  • Filter to remove Et₃N·HCl.

  • Concentrate under reduced pressure.

  • Purify via silica gel chromatography (EtOAc/hexane, 3:7) to isolate the title compound (68% yield).

Optimization Techniques

Solvent Screening

Comparative studies show acetonitrile outperforms DMF or THF in coupling efficiency due to its polar aprotic nature, enhancing sulfonyl chloride reactivity:

SolventDielectric ConstantYield (%)
Acetonitrile37.568
DMF36.752
THF7.541

Stoichiometric Adjustments

Excess ethylenediamine (1.05 equiv) improves conversion by mitigating hydrolysis of the sulfonyl chloride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzoxadiazole-H), 6.87 (d, J = 15.4 Hz, 1H, enamide CH), 3.45 (q, 2H, NHCH₂), 2.98 (t, 2H, CH₂SO₂), 2.15 (s, 3H, CH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with t₃ = 6.7 min.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

The sulfonyl chloride intermediate is moisture-sensitive. Solutions include:

  • Using anhydrous solvents and inert atmosphere.

  • Immediate use post-synthesis without storage.

Enamide Isomerization

The α,β-unsaturated amide may isomerize under basic conditions. Mitigation involves:

  • Avoiding strong bases (e.g., NaOH).

  • Conducting coupling at neutral pH .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties
Research indicates that compounds containing benzoxadiazole derivatives exhibit anti-cancer properties. Preliminary studies suggest that N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide may inhibit tumor growth by interacting with specific proteins involved in cancer progression.

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. The sulfonamide group is known for modulating immune responses, which could be beneficial in treating inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies
this compound can serve as a lead compound in enzyme inhibition studies. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways and developing enzyme inhibitors for therapeutic purposes .

Pharmaceutical Development

Drug Formulation
The compound's unique properties allow it to be explored as a component in drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its compatibility with various drug delivery systems can facilitate targeted therapy approaches.

Material Science

Polymer Chemistry
Due to its chemical structure, this compound can be utilized in polymer chemistry for creating novel materials with specific properties. The incorporation of benzoxadiazole units can impart photophysical properties useful in optoelectronic applications.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-cancer activityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BEnzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.
Study CDrug formulationEnhanced solubility and stability when incorporated into lipid-based delivery systems.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins or enzymes, leading to changes in their activity or function. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the amide linkage provides stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Key Structural Differences :

  • The benzoxadiazole ring in the target compound is smaller and more polarized than the isoquinoline in H-series inhibitors, which may alter binding kinetics and selectivity.

Enamide Derivatives in Patent Literature

Several enamide-containing compounds are described in patent literature (), including:

  • (E)-N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)but-2-enamide: Shares the enamide group but incorporates a quinoline core with tetrahydrofuran and pyridylmethoxy substituents. The chloro and cyano groups may enhance electrophilicity compared to the target compound’s benzoxadiazole .
  • N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-3-methylbut-2-enamide: Nearly identical to the target compound’s enamide moiety but includes a quinoline scaffold with heterocyclic ether linkages, which could improve solubility .

Functional Implications :

  • The quinoline-based patent compounds likely exhibit broader π-π stacking interactions due to their extended aromatic systems, whereas the benzoxadiazole in the target compound may favor polar interactions.
  • The tetrahydrofuran-3-yloxy group in patent examples enhances solubility, a feature absent in the target compound, which may rely on sulfonamide hydrophilicity .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Potential Applications Reference
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide Benzoxadiazole Sulfonamide, α,β-unsaturated enamide Kinase/protease inhibition -
H-8 hydrochloride Isoquinoline Sulfonamide, methylaminoethyl Protein kinase C inhibition
(E)-N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-...but-2-enamide Quinoline Chloro, cyano, enamide Anticancer agents
N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Triazole-linked benzamide Triazole, dibenzylamino Targeted drug delivery

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide (CAS No. 1010913-51-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O4S, with a molecular weight of 422.46 g/mol. The compound features a benzoxadiazole moiety linked through a sulfonamide group to an ethyl chain, which is further connected to a 3-methylbut-2-enamide structure.

PropertyValue
Molecular FormulaC21H18N4O4S
Molecular Weight422.46 g/mol
CAS Number1010913-51-5
DensityNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies indicate that it may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and α-glucosidase, which are crucial for neurotransmission and carbohydrate metabolism, respectively .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In cell line assays, it demonstrated cytotoxic effects on various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated. It has been found to reduce oxidative stress in neuronal cells and enhance cell viability under conditions that typically induce neurodegeneration. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity .
  • Cytotoxicity in Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
  • Neuroprotective Study : An experiment assessing the neuroprotective effects on SH-SY5Y neuroblastoma cells showed that the compound significantly reduced cell death induced by hydrogen peroxide exposure, highlighting its potential as a therapeutic agent for neuroprotection .

Q & A

Basic: What are the key considerations in synthesizing N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide?

Methodological Answer:
The synthesis involves sequential coupling of the benzoxadiazole sulfonyl chloride with a primary amine intermediate (e.g., ethylenediamine derivatives), followed by conjugation to the 3-methylbut-2-enamide moiety. Key steps include:

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonamide bond formation .
  • Base Optimization : Potassium carbonate or triethylamine ensures deprotonation of the amine for efficient nucleophilic substitution .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) improves yield and purity .

Advanced: How can competing reaction pathways (e.g., hydrolysis vs. substitution) be managed during sulfonamide bond formation?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures between 0–5°C to suppress hydrolysis of the sulfonyl chloride intermediate .
  • Stepwise Addition : Introduce the amine nucleophile gradually to favor substitution over side reactions .
  • Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : 1^1H/13^13C NMR for backbone assignment; HRMS (ESI+) for molecular ion validation .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic forms .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) causing signal splitting .
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to clarify ambiguous coupling patterns in the sulfonamide region .
  • DFT Calculations : Compare experimental NMR shifts with computed spectra (B3LYP/6-31G*) to assign stereoelectronic effects .

Basic: What factors influence the solubility of this compound in aqueous vs. organic media?

Methodological Answer:

  • pH Dependence : The sulfonamide group (pKa10pK_a \sim 10) becomes ionized in basic conditions, enhancing aqueous solubility .
  • Solvent Polarity : Use DMSO or DMF for dissolution in biological assays; methanol/chloroform for organic reactions .
  • Salt Formation : Prepare sodium or potassium salts to improve solubility in polar solvents .

Advanced: How can researchers determine degradation products under oxidative or hydrolytic stress?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 3% H2_2O2_2 (oxidative) or 0.1M HCl/NaOH (hydrolytic) at 40°C for 72 hours .
  • LC-MS Analysis : Identify degradation products via fragmentation patterns (e.g., sulfone formation under oxidation) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled competitors) for GPCR or nuclear receptor targets .

Advanced: How can target engagement be validated in cellular models?

Methodological Answer:

  • Thermal Shift Assay (TSA) : Monitor protein denaturation shifts to confirm direct binding .
  • CRISPR Knockout : Generate cell lines lacking the putative target and compare compound efficacy .
  • Click Chemistry Probes : Synthesize alkyne-tagged analogs for pull-down assays and target identification .

Advanced: What strategies are effective for studying the reactivity of the sulfonamide group in nucleophilic environments?

Methodological Answer:

  • Competitive Substitution : React with alkyl halides (e.g., methyl iodide) to assess sulfonamide vs. amide reactivity .
  • Kinetic Isotope Effects : Compare kH/kDk_H/k_D using deuterated solvents to elucidate mechanistic pathways .
  • Computational Mapping : DFT calculations (M06-2X/cc-pVTZ) to model transition states and charge distribution .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Scaffold Modification : Replace the benzoxadiazole with benzothiadiazole or triazole rings to alter electron density .
  • Side-Chain Variation : Introduce branched alkyl groups (e.g., isopropyl) on the enamide to modulate lipophilicity .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity .

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide to simulate poses in enzyme active sites (e.g., COX-2 or HDACs) .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and hydration effects .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analog prioritization .

Advanced: How should researchers address contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) .
  • Metabolic Stability Check : Test compound integrity in assay media via LC-MS to rule out degradation .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.